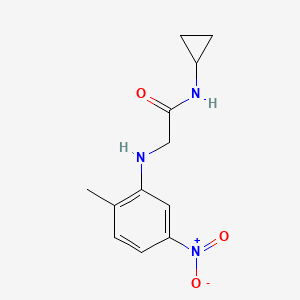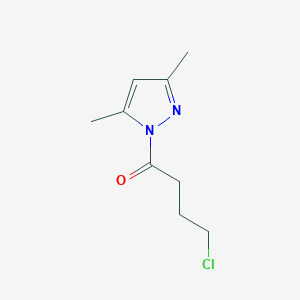
N-(tert-Butyl)-N'-(2-nitrophenyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-N’-(2-nitrophenyl)sulfamide is an organic compound that belongs to the class of sulfamides Sulfamides are characterized by the presence of a sulfonamide group attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-N’-(2-nitrophenyl)sulfamide typically involves the reaction of tert-butylamine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-N’-(2-nitrophenyl)sulfamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Reduction: The major product would be N-(tert-Butyl)-N’-(2-aminophenyl)sulfamide.
Substitution: The products would depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies involving sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-N’-(2-nitrophenyl)sulfamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes that are sensitive to sulfonamide groups. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-N’-(2-aminophenyl)sulfamide: Similar structure but with an amino group instead of a nitro group.
N-(tert-Butyl)-N’-(4-nitrophenyl)sulfamide: Similar structure but with the nitro group in the para position.
N-(tert-Butyl)-N’-(2-nitrophenyl)carbamate: Similar structure but with a carbamate group instead of a sulfonamide group.
Uniqueness
N-(tert-Butyl)-N’-(2-nitrophenyl)sulfamide is unique due to the presence of both a tert-butyl group and a nitro group attached to the sulfonamide moiety. This combination of functional groups can impart specific chemical and physical properties that may be advantageous in certain applications.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(tert-butylsulfamoyl)-2-nitroaniline |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)12-18(16,17)11-8-6-4-5-7-9(8)13(14)15/h4-7,11-12H,1-3H3 |
InChI Key |
ISUYNHZTDVMOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)
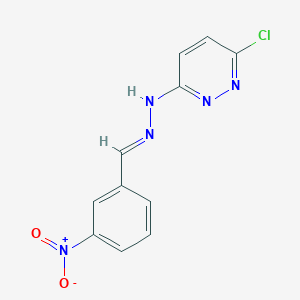
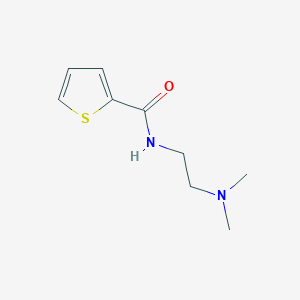
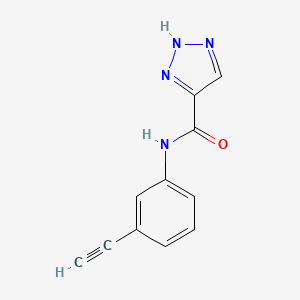
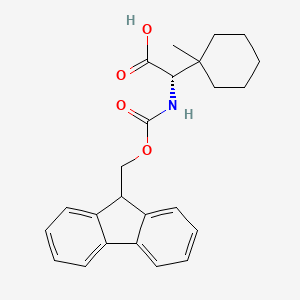
![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)
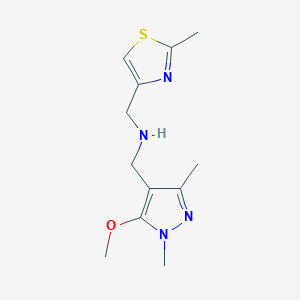

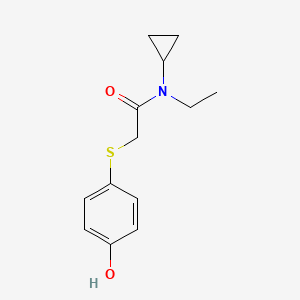
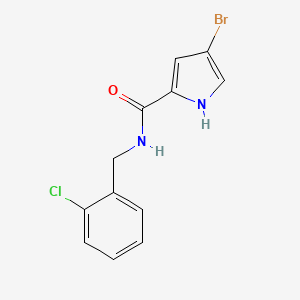
![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)
